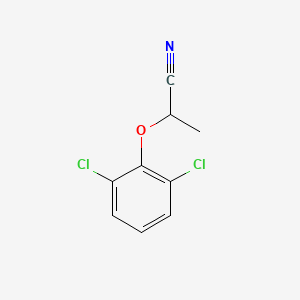![molecular formula C23H21N7O3S3 B3014514 N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 872998-15-7](/img/structure/B3014514.png)
N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a novel synthetic molecule that appears to be derived from a class of compounds that include benzothiazole and acetamide groups. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzothiazole moieties have been synthesized and characterized for their potential biological activities, such as antioxidant and antibacterial properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the formation of a benzothiazole derivative, followed by reactions with various reagents to introduce additional functional groups and heterocyclic rings . For instance, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides includes the formation of a dihydropyrazolobenzothiazine ring system, which is then reacted with carboxamides . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a benzothiazole ring system, which is a common feature in many biologically active molecules. The structures of such compounds are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry, and in some cases, X-ray crystallography is used to elucidate the precise arrangement of atoms within the molecule .
Chemical Reactions Analysis
Compounds with benzothiazole and acetamide groups can undergo various chemical reactions, depending on the functional groups present. These reactions can include further substitution, ring formation, and the introduction of additional heteroatoms or side chains, which can significantly alter the chemical and biological properties of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents and heterocyclic rings can affect properties such as solubility, stability, and reactivity. The biological activities, such as antioxidant and antibacterial effects, are also determined by these structural features. Compounds with benzothiazole rings have been found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidants . Additionally, derivatives containing quinoline linkages have shown a broad spectrum of antibacterial activity against various microorganisms .
Scientific Research Applications
Insecticidal Properties
Compounds incorporating a thiadiazole moiety, similar to the chemical structure of interest, have shown promise as insecticidal agents. For instance, a study by Fadda et al. (2017) explored the synthesis of various heterocycles, including triazolo[4,3-b]pyridazine derivatives, demonstrating insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
A range of newly synthesized compounds, including those with a [1,2,4]triazolo[4,3-b]pyridazine core, have been tested for antimicrobial properties. A study by Fahim and Ismael (2019) demonstrated that these compounds displayed good antimicrobial activity, with some showing high activity against various bacterial strains (Fahim & Ismael, 2019).
Anticancer Applications
In the field of cancer research, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been investigated for their antiproliferative activities. Wang et al. (2015) studied modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, finding significant anticancer effects and reduced toxicity in synthesized compounds (Wang et al., 2015).
Anticonvulsant Agents
Benzothiazole derivatives, closely related to the chemical structure , have been evaluated for their anticonvulsant activity. Liu et al. (2016) synthesized new benztriazoles and tested them, identifying compounds with promising anticonvulsant properties and lower neurotoxicity (Liu et al., 2016).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3S3/c1-15-6-8-16(9-7-15)36(32,33)24-13-12-20-28-27-19-10-11-22(29-30(19)20)34-14-21(31)26-23-25-17-4-2-3-5-18(17)35-23/h2-11,24H,12-14H2,1H3,(H,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLSDKXAYZKCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)
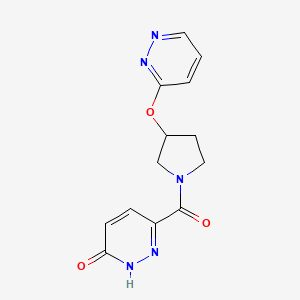
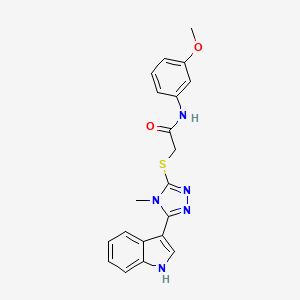
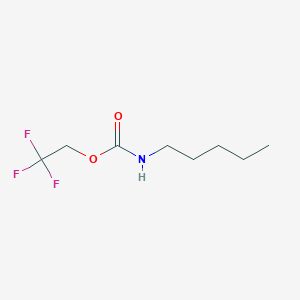
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3014436.png)
![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)
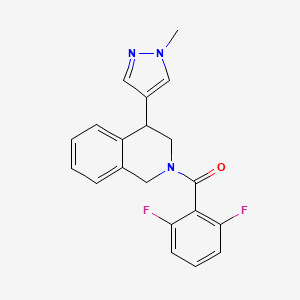
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B3014439.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)

